molecular formula C32H49NO4 B1180762 Daphmacrine CAS No. 19775-48-5

Daphmacrine

Cat. No. B1180762
CAS RN: 19775-48-5
InChI Key:
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Description

Daphmacrine is a natural compound found in the branches of Daphniphyllum macropodum Miq . It is classified as an alkaloid and has a molecular formula of C32H49NO4 .


Synthesis Analysis

The asymmetric synthesis of Daphmacrine is based on the use of silver ions as a reducing agent . The structure of Daphmacrine was determined using Mo-Kα scintillation counter data from Patterson and Fourier syntheses .


Molecular Structure Analysis

Daphmacrine’s molecule consists of two cage-structures linked by a flexible chain of two carbon atoms . The larger nitrogen-containing portion has the same structure as that in related daphniphylline compounds . The smaller oxygen-containing portion consists of a six-membered carbocyclic ring in the chair form, bridged by carbon and oxygen atoms to form a five-membered lactone, with methyl groups substituted at each bridgehead .


Chemical Reactions Analysis

The bond lengths and valency angles in Daphmacrine do not differ from normal values . This suggests that Daphmacrine is stable under normal conditions.


Physical And Chemical Properties Analysis

Daphmacrine is a powder that is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 511.8 g/mol .

Scientific Research Applications

Cancer Research: Leukemia

Daphmacrine has shown remarkable potential in studying specific forms of cancer, most notably leukemia. It has demonstrated prowess in impeding the expansion and reproduction of malignant cells .

Alkaloid Research

As an alkaloid, Daphmacrine is part of a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms. This class of compounds is known for a wide range of pharmacological effects and can be used for drug discovery and therapeutic applications .

properties

IUPAC Name

[(1S,2S,5S,8R)-1,5-dimethyl-8-[2-[(1S,2R,3S,7R,10S,13S,14R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]ethyl]-7-oxo-6-oxabicyclo[3.2.1]octan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49NO4/c1-19(2)22-10-14-28(4)21-9-16-31-13-7-8-24(31)32(28,26(22)33(31)18-21)17-11-23-29(5)15-12-25(36-20(3)34)30(23,6)27(35)37-29/h19,21-26H,7-18H2,1-6H3/t21-,22-,23+,24-,25+,26+,28+,29+,30+,31-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHUKBFWZEBQMEU-GDGAKTGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2(C3CCC45CCCC4C2(C1N5C3)CCC6C7(CCC(C6(C(=O)O7)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CC[C@]2([C@@H]3CC[C@]45CCC[C@H]4[C@]2([C@H]1N5C3)CC[C@H]6[C@@]7(CC[C@@H]([C@]6(C(=O)O7)C)OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 91895292

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